molecular formula C19H14O5S B10872290 2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate

2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate

Cat. No.: B10872290
M. Wt: 354.4 g/mol
InChI Key: OIUPMMFGGCOBRM-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate typically involves the reaction of 2-acetylbenzothiophene with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C19H14O5S

Molecular Weight

354.4 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 2-acetyloxybenzoate

InChI

InChI=1S/C19H14O5S/c1-11(20)18-17(14-8-4-6-10-16(14)25-18)24-19(22)13-7-3-5-9-15(13)23-12(2)21/h3-10H,1-2H3

InChI Key

OIUPMMFGGCOBRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3OC(=O)C

Origin of Product

United States

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